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Compound of Interest

Compound Name: SR-16435

Cat. No.: B11933324

This technical guide provides a comprehensive overview of the binding characteristics of SR-
16435, a synthetic non-peptide ligand, with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also
known as the NOP receptor or ORL-1. This document is intended for researchers, scientists,
and professionals in the field of drug development and pharmacology.

Introduction

SR-16435, chemically identified as 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one,
is a high-affinity ligand that demonstrates activity at both the NOP receptor and the mu-opioid
receptor (MOP).[1][2] It is characterized as a potent partial agonist at both of these receptors.
[1][2][3] The NOP receptor, the fourth member of the opioid receptor family, and its endogenous
ligand, N/OFQ, constitute a distinct signaling system involved in a variety of physiological and
pathological processes, including pain modulation, mood, and reward.[4][5][6] The dual activity
of SR-16435 makes it a compound of significant interest for investigating the complex interplay
between the NOP and MOP receptor systems, particularly for the development of novel
analgesics with potentially reduced side effects compared to classic opioids.[1][7][8]

Quantitative Binding Affinity Data

The binding affinity of SR-16435 for the human NOP and mu-opioid receptors has been
quantified through competitive radioligand binding assays. The inhibition constant (Ki) is a
measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding
affinity.
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Binding .
Compound Receptor . Species Reference
Affinity (Ki)
SR-16435 NOP (ORL-1) 7.49 nM Human [3]
SR-16435 p-Opioid (MOP) 2.70 nM Human [3]

Experimental Protocols

The characterization of SR-16435's binding affinity and functional activity involves standard
pharmacological assays. The following are detailed methodologies representative of those
used in such studies.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound
(like SR-16435) by measuring its ability to displace a radiolabeled ligand from the target
receptor.[9]

Objective: To determine the Ki of SR-16435 for the NOP receptor.

Materials:

Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO, HEK293)
expressing the recombinant human NOP receptor.[9]

» Radioligand: A high-affinity radiolabeled NOP receptor ligand, such as [3H]-Nociceptin.[9]
o Test Compound: SR-16435, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

» Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor
agonist or antagonist to determine the level of non-specific binding.

o Assay Buffer: Typically a Tris-HCI buffer with additives like MgCl-.

« Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution
like polyethyleneimine to reduce non-specific binding.[9]
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 Scintillation Counter: For quantifying radioactivity.
Procedure:

 Membrane Preparation: Cultured cells expressing the NOP receptor are harvested,
homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The final
membrane pellet is resuspended in the assay buffer.[9]

o Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration
near its Ke (e.g., 0.5-2 nM), and varying concentrations of SR-16435.[9] Include wells for
total binding (no competitor) and non-specific binding (excess unlabeled ligand).

 Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate
for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the
binding to reach equilibrium.[9]

o Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters.
This separates the receptor-bound radioligand from the unbound.[9]

o Washing: Quickly wash the filters with cold assay buffer to remove any remaining unbound
radioligand.

e Quantification: Place the filters in scintillation vials with scintillation fluid and measure the
radioactivity using a scintillation counter.

o Data Analysis: The data are plotted as the percentage of specific binding versus the
logarithm of the competitor (SR-16435) concentration. An ICso value (the concentration of
SR-16435 that inhibits 50% of the specific binding of the radioligand) is determined by non-
linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = ICso
/ (1 + [L])/Ke), where [L] is the concentration of the radioligand and Ke is its dissociation
constant.
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Workflow for Radioligand Binding Assay.

Functional Assay: cAMP Accumulation
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To determine the functional activity of SR-16435 (i.e., whether it is an agonist, antagonist, or
partial agonist), a common method is to measure its effect on adenylyl cyclase activity. NOP is
a Gilo-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase,
resulting in decreased intracellular cyclic AMP (cCAMP) levels.[9][10]

Objective: To characterize the functional activity of SR-16435 at the NOP receptor.
Materials:
e Cell Line: A cell line expressing the NOP receptor (e.g., CHO-hNOP).

o Stimulant: Forskolin, a direct activator of adenylyl cyclase, used to stimulate a baseline level
of CAMP production.[11]

e Test Compound: SR-16435 at various concentrations.

o CAMP Detection Kit: A commercially available kit (e.g., ELISA, HTRF) for quantifying
intracellular cAMP levels.

Procedure:

o Cell Plating: Seed the NOP-expressing cells in a multi-well plate and grow to an appropriate
confluency.

e Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor
(e.g., IBMX, rolipram) to prevent the degradation of cCAMP.[11]

o Treatment: Add SR-16435 at various concentrations to the cells, followed by the addition of
forskolin to stimulate cAMP production.

 Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.[11]

o Cell Lysis and Detection: Lyse the cells and measure the intracellular cCAMP concentration
according to the instructions of the detection Kkit.

o Data Analysis:
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o Agonist Mode: The ability of SR-16435 to inhibit forskolin-stimulated cAMP accumulation
is measured. The results are plotted to determine the ECso (potency) and the maximal
effect (Emax, efficacy) relative to a full agonist. As a partial agonist, SR-16435 would inhibit
CAMP production but to a lesser extent than a full agonist.

o Antagonist Mode: To test for antagonist activity, cells are co-incubated with a known NOP
agonist and varying concentrations of SR-16435. The ability of SR-16435 to reverse the
agonist-induced inhibition of CAMP is measured.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist or partial agonist like SR-16435 initiates a
cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the NOP
receptor primarily couples to Gi/o proteins.[9][10]

Key Signaling Events:

« Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the
Gai subunit inhibiting the enzyme adenylyl cyclase (AC). This action reduces the conversion
of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels.[10]

¢ Modulation of lon Channels: The Gy subunits released upon receptor activation can directly
modulate the activity of ion channels. This includes the activation of G protein-coupled
inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and
the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter
release.[10]

o Activation of MAPK Pathways: NOP receptor activation can also lead to the phosphorylation
and activation of mitogen-activated protein kinases (MAPKS), such as extracellular signal-
regulated kinases 1 and 2 (ERK1/2).[10] This pathway is involved in regulating gene
expression and cell proliferation.
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NOP Receptor Signaling Pathways.

Logical Relationship of SR-16435

SR-16435 is classified as a mixed, high-affinity partial agonist. Its pharmacological profile is
defined by its interaction with two distinct receptor systems, leading to a unique set of

downstream effects.
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Logical Relationship of SR-16435.

Conclusion

SR-16435 is a valuable pharmacological tool characterized by its high-affinity partial agonism
at both NOP and mu-opioid receptors.[2][3] Its binding affinity in the low nanomolar range for
both targets highlights its potency.[3] The experimental protocols detailed herein, including
radioligand binding and cAMP functional assays, provide a standard framework for
characterizing such compounds. The dual nature of SR-16435's interactions with two key
receptor systems in pain and reward pathways underscores its potential for developing
analgesics with a differentiated and possibly improved therapeutic profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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